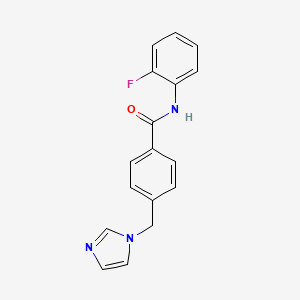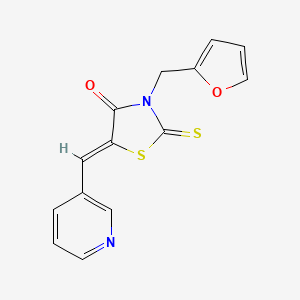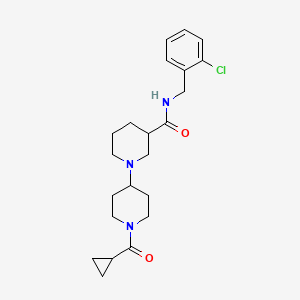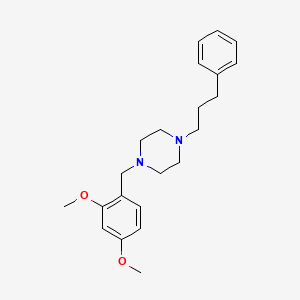
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide (FIIN-1) is a small molecule inhibitor that targets the oncogenic protein FGFR (Fibroblast Growth Factor Receptor). FGFR is a transmembrane receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. Aberrant activation of FGFR signaling has been implicated in various human cancers, making it an attractive therapeutic target. FIIN-1 has been shown to effectively inhibit FGFR activity in preclinical studies, making it a promising candidate for cancer therapy.
作用機序
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide binds to the ATP-binding pocket of FGFR, preventing the receptor from being phosphorylated and activated. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to be highly selective for FGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. In addition, N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases.
実験室実験の利点と制限
The advantages of using N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide in lab experiments include its high selectivity for FGFR, its ability to overcome resistance to other FGFR inhibitors, and its potential to sensitize cancer cells to other therapies. However, the limitations of using N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide include its relatively low potency compared to other FGFR inhibitors and its limited solubility in aqueous solutions.
将来の方向性
For the research on N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide include the development of more potent analogs with improved solubility and pharmacokinetic properties. In addition, the combination of N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide with other targeted therapies or immunotherapies could be explored to improve treatment outcomes. Furthermore, the role of N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide in the treatment of inflammatory diseases warrants further investigation.
合成法
The synthesis of N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide involves a four-step process starting with the reaction of 2-fluoroaniline and 4-(chloromethyl)benzoic acid to form N-(2-fluorophenyl)-4-(chloromethyl)benzamide. This intermediate is then reacted with imidazole to form N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide. The final step involves the deprotection of the benzyl group using palladium on carbon to obtain the pure N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide compound.
科学的研究の応用
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been extensively studied in preclinical models of various cancers such as lung, breast, and bladder cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy candidate. Furthermore, N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to overcome resistance to other FGFR inhibitors, making it a promising alternative for cancer patients who have developed resistance to other therapies.
特性
IUPAC Name |
N-(2-fluorophenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c18-15-3-1-2-4-16(15)20-17(22)14-7-5-13(6-8-14)11-21-10-9-19-12-21/h1-10,12H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSICILWCXFXXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(imidazol-1-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6086111.png)

![N-(3-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6086122.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6086126.png)

![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6086151.png)

![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6086157.png)
![5,5-dimethyl-2-({[3-(trifluoromethyl)benzyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6086163.png)
![N-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B6086170.png)
![7-(2-methoxyethyl)-2-[(2-methyl-1-benzothien-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086175.png)
![2-ethyl-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6086177.png)

